Tiosulfato de sodio pentahidratado

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

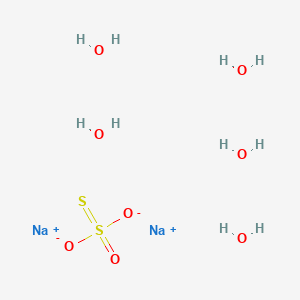

El tiosulfato de sodio (Na₂S₂O₃) es un compuesto inorgánico que se encuentra comúnmente como el pentahidrato blanco o incoloro (Na₂S₂O₃·5H₂O). Se disuelve fácilmente en agua y exhibe propiedades interesantes como agente reductor y ligando .

Mecanismo De Acción

El mecanismo exacto mediante el cual el tiosulfato de sodio ejerce sus efectos varía según el contexto. En el envenenamiento por cianuro, forma un complejo con los iones cianuro, haciéndolos menos tóxicos. En la quimioterapia, puede proteger contra la ototoxicidad inducida por cisplatino .

Aplicaciones Científicas De Investigación

Sodium thiosulfate finds applications in:

Dyeing Industry: It converts dyes and plays a crucial role in textile coloration.

Medical Use: It treats cyanide poisoning and mitigates side effects of chemotherapy and hemodialysis.

Water Treatment: It reduces chlorine levels in water used for swimming pools, aquariums, and therapeutic centers

Métodos De Preparación

a. Método del Sulfito de Sodio:

- El sulfito de sodio (Na₂SO₃) reacciona con gas dióxido de azufre (SO₂) en una solución alcalina.

- La solución de tiosulfato de sodio resultante se neutraliza con hidróxido de sodio (NaOH) para eliminar las impurezas.

- Después de la filtración, el polvo de azufre se disuelve en una solución caliente de tiosulfato de sodio para completar la reacción.

- Los pasos adicionales de purificación implican filtración, eliminación de impurezas y tratamiento alcalino .

- Los sulfuros de metales alcalinos (por ejemplo, Na₂S) reaccionan con azufre en una solución acuosa.

- La reacción produce tiosulfato de sodio, que se puede aislar y purificar .

Análisis De Reacciones Químicas

El tiosulfato de sodio participa en diversas reacciones:

Reacciones Redox: Actúa como agente reductor, convirtiendo ciertos colorantes a sus formas incoloras "leuco" durante los procesos de teñido.

Reacciones de Neutralización: Neutraliza las soluciones de lejía, permitiendo la prueba de pH con indicadores líquidos.

Reacción con Bromo: El tiosulfato de sodio reacciona con el bromo, eliminando el bromo libre de las soluciones.

Desintoxicación de Cianuro: El tiosulfato de sodio se utiliza para tratar el envenenamiento por cianuro

4. Aplicaciones en Investigación Científica

El tiosulfato de sodio encuentra aplicaciones en:

Industria del Teñido: Convierte colorantes y juega un papel crucial en la coloración de textiles.

Uso Médico: Trata el envenenamiento por cianuro y mitiga los efectos secundarios de la quimioterapia y la hemodiálisis.

Tratamiento de Agua: Reduce los niveles de cloro en el agua utilizada en piscinas, acuarios y centros terapéuticos

Comparación Con Compuestos Similares

El tiosulfato de sodio destaca por su combinación única de propiedades reductoras, comportamiento como ligando y aplicaciones médicas. Compuestos similares incluyen el ácido tiosulfúrico, el tiosulfato de litio y el tiosulfato de potasio .

Propiedades

Número CAS |

10102-17-7 |

|---|---|

Fórmula molecular |

H4NaO4S2 |

Peso molecular |

155.15 g/mol |

Nombre IUPAC |

disodium;dioxido-oxo-sulfanylidene-λ6-sulfane |

InChI |

InChI=1S/Na.H2O3S2.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |

Clave InChI |

HBLWERCELPPGQF-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.[O-]S(=O)(=S)[O-].[Na+].[Na+] |

SMILES canónico |

O.OS(=O)(=S)O.[Na] |

Color/Form |

POWDER COLORLESS MONOCLINIC CRYSTALS |

Densidad |

1.667 1.7 g/cm³ |

melting_point |

48.5 °C |

Key on ui other cas no. |

10102-17-7 |

Descripción física |

Dry Powder; Pellets or Large Crystals; Gas or Vapor; Water or Solvent Wet Solid; Liquid Other Solid Anhydrous form is a hygroscopic, white solid; [CHEMINFO] Odorless solid; Deliquesces slightly in moist air; [Merck Index] Colorless odorless crystalline solid; [Sigma-Aldrich MSDS] COLOURLESS CRYSTALS. |

Números CAS relacionados |

10102-17-7 (pentahydrate) 7772-98-7 (Parent) |

Solubilidad |

PRACTICALLY INSOL IN ALCOHOL 50 G SOL IN 100 CC WATER; 231 G @ 100 °C Solubility in water, g/100ml at 20 °C: 20.9 |

Sinónimos |

Thiosulfuric Acid (H2S2O3) Disodium Salt Pentahydrate; _x000B_Thiosulfuric Acid Disodium Salt Pentahydrate; _x000B_Disodium Thiosulfate Pentahydrate; _x000B_Disodium Thiosulphate Pentahydrate; Hypo_x000B_Sodium Thiosulfate (Na2S2O3) Pentahydrate |

Presión de vapor |

Vapor pressure at 20 °C: negligible |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.